Conotoxin GV
Overview
Description
It is a potent and specific antagonist of the N-methyl-D-aspartate receptor (NMDAR), making it unique among naturally-derived peptides . Conantokin-G has shown potential as a neuroprotective agent in various neurological conditions, including ischemic and excitotoxic brain injury, neuronal apoptosis, pain, epilepsy, and as a research tool in drug addiction and Alzheimer’s disease .
Mechanism of Action
Target of Action
Conotoxin GV, also known as Conantokin G, Sleeper peptide, Snail sleeper peptide, or Conotoxin G V, primarily targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion .
Mode of Action
This compound acts as a highly selective inhibitor of the N-type CaV channels . By binding to these channels, it prevents the entry of calcium ions (Ca2+), thereby modulating the function of the channels . This interaction leads to changes in the electrical activity of the cells, affecting the release of neurotransmitters and other cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the N-type CaV channels, it disrupts the normal flow of calcium ions into the cells. This can lead to downstream effects on various cellular processes that depend on calcium signaling, such as neurotransmitter release and muscle contraction .
Pharmacokinetics
One study on a similar conotoxin reported an intramuscular bioavailability of around 11-13% in rats and dogs . The plasma exposure of the conotoxin was found to increase proportionally with the experimental dose . The plasma protein binding of the conotoxin was found to differ between the tested animal species .
Result of Action
The primary result of this compound’s action is the inhibition of neurotransmitter release due to its effect on N-type CaV channels . This can lead to effects such as paralysis and suffocation in prey organisms . In a therapeutic context, this compound and related compounds have shown potential for the treatment of conditions like chronic and neuropathic pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conformation of the peptide, which can be affected by factors like pH and temperature, can influence its ability to bind to its target channels . Additionally, the presence of other substances in the environment, such as competing ligands or blocking agents, can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Conotoxin GV interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It is rich in disulfide bonds, which contribute to its rigid and well-defined three-dimensional structure . This structure allows this compound to project hypervariable amino acid residues, accounting for its exquisite selectivity for different ion channels and receptor classes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by targeting specific receptors and ion channels, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific disulfide-bond pattern formed by its cysteine residues plays a crucial role in its function and toxicity levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Conantokin-G is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acids to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of conantokin-G involves large-scale SPPS, which is optimized for efficiency and yield. This process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions: Conantokin-G undergoes various chemical reactions, including:
Reduction: Reduction reactions can break these disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues in conantokin-G can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents for amino acid substitution.
Major Products: The major products of these reactions include oxidized and reduced forms of conantokin-G, as well as various analogs with substituted amino acids .
Scientific Research Applications
Conantokin-G has a wide range of scientific research applications:
Comparison with Similar Compounds
Conantokin-T: Another peptide from Conus tulipa, which also targets NMDARs but has different binding properties and effects.
Conantokin-R: Isolated from Conus radiatus, with similar NMDAR antagonistic properties but varying in amino acid sequence and structure.
Uniqueness: Conantokin-G is unique due to its high specificity for the NR2B subunit of NMDARs, making it a valuable tool for studying subunit-specific pharmacology . Its neuroprotective properties and potential therapeutic applications further distinguish it from other conantokins .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBKFGWATIYCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H138N26O44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896916 | |
Record name | Conotoxin GV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93438-65-4 | |
Record name | Conotoxin GV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Conotoxin GV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93438-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of Conantokin G?
A1: Conantokin G specifically targets NMDA receptors, a subtype of ionotropic glutamate receptors found in the central nervous system [, , , , ].
Q2: How does Conantokin G interact with NMDA receptors?
A2: Unlike many NMDA receptor antagonists, Conantokin G acts as a competitive antagonist by binding to the glutamate recognition site on the NR2B subunit [, , ]. This interaction directly blocks glutamate from binding and activating the receptor.
Q3: Does Conantokin G exhibit selectivity for specific NMDA receptor subtypes?
A3: Yes, Conantokin G displays a unique subunit selectivity profile. It preferentially inhibits NMDA receptors containing the NR2B subunit, particularly those composed of NR1/NR2B heterodimers [, ].
Q4: What are the downstream effects of Conantokin G binding to NMDA receptors?
A4: By blocking NMDA receptor activation, Conantokin G inhibits the influx of calcium ions into neurons, preventing the downstream signaling cascades associated with NMDA receptor activation. This inhibition has implications for synaptic plasticity, gene regulation, and excitotoxicity [, ].
Q5: How does the mechanism of Conantokin G differ from other NMDA receptor antagonists?
A5: Conantokin G's competitive and NR2B-selective mechanism contrasts with other NMDA receptor antagonists, such as MK-801 and ifenprodil, which act non-competitively or exhibit different subtype selectivities [, ]. This unique profile contributes to Conantokin G's potential for therapeutic development with fewer side effects.
Q6: What is the amino acid sequence of Conantokin G?
A6: Conantokin G is a 17-amino-acid peptide with the following sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 [, ].
Q7: What is unique about the amino acid composition of Conantokin G?
A7: Conantokin G contains five residues of γ-carboxyglutamic acid (Gla), an unusual amino acid formed through vitamin K-dependent post-translational modification [, ].
Q8: How do the Gla residues contribute to the structure and function of Conantokin G?
A8: Gla residues are crucial for Conantokin G's structure and function. Upon binding divalent cations like calcium, the Gla residues coordinate with the metal ions, inducing a conformational change from a disordered structure to a more stable α-helix. This calcium-induced helical structure is essential for the peptide's interaction with NMDA receptors [, , , ].
Q9: How does the structure of Conantokin G change upon binding to calcium?
A9: In the absence of calcium, Conantokin G exists in a disordered, random coil conformation. Binding to calcium ions induces a significant conformational change, promoting the formation of an α-helix. This calcium-induced helix is stabilized by the coordination of calcium ions with the Gla residues [, , ].
Q10: Are there spectroscopic techniques used to characterize the structure of Conantokin G?
A10: Yes, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the structure of Conantokin G. CD spectroscopy provides information about the secondary structure of the peptide, indicating the presence and proportion of α-helical content. NMR spectroscopy provides more detailed structural information, allowing for the determination of the three-dimensional structure of the peptide in solution [, , , , ].
Q11: What factors can influence the stability of Conantokin G?
A11: Factors such as pH, temperature, and the presence of proteolytic enzymes can affect the stability of Conantokin G. Optimization of these factors is crucial for maintaining its activity in vitro and in vivo [, , ].
Q12: How do modifications to the Conantokin G structure affect its activity?
A12: Extensive SAR studies have been conducted on Conantokin G to elucidate the key structural elements responsible for its activity and selectivity. Modifications to the Gla residues, N-terminus, and C-terminus have been shown to impact its potency and selectivity for NMDA receptor subtypes [, , ].
Q13: What is the role of the Gla residues in the SAR of Conantokin G?
A13: The Gla residues are essential for the calcium-induced helical structure of Conantokin G, which is crucial for its interaction with NMDA receptors. Replacing Gla residues with other amino acids, such as glutamic acid, significantly reduces or abolishes its activity [, , ].
Q14: How do modifications to the N- and C-termini of Conantokin G affect its activity?
A14: Modifications to the N- and C-termini can influence the flexibility and overall conformation of Conantokin G, impacting its ability to interact with NMDA receptors. For instance, truncation of the C-terminus can alter subunit selectivity, while modifications to the N-terminus can affect potency [, ].
Q15: What are the challenges associated with formulating Conantokin G for therapeutic use?
A15: As a peptide, Conantokin G faces challenges related to stability, solubility, and bioavailability. Its susceptibility to enzymatic degradation and potential for aggregation necessitate the development of specific formulation strategies [].
Q16: What are some strategies to improve the stability and bioavailability of Conantokin G?
A16: Several approaches can be explored to enhance the stability and bioavailability of Conantokin G, including:
- Chemical modifications: Introducing specific amino acid substitutions or modifications can improve resistance to enzymatic degradation and enhance stability [, ].
- Peptide stapling: Using chemical linkers to "staple" specific regions of the peptide can stabilize its helical conformation, improving its stability and resistance to degradation [].
- Nanoparticle-based delivery: Encapsulating Conantokin G within nanoparticles, such as gold nanoparticles, can protect it from degradation and enhance its delivery to target tissues [, ].
Q17: What is known about the pharmacokinetics of Conantokin G?
A17: The pharmacokinetics of Conantokin G has been investigated in animal models. Studies suggest that it exhibits a relatively short half-life and can be cleared from the systemic circulation relatively quickly [].
Q18: What are the challenges associated with delivering Conantokin G to the central nervous system?
A18: The blood-brain barrier (BBB) presents a significant challenge for delivering Conantokin G to its target site in the central nervous system. Strategies to enhance its transport across the BBB, such as nanoparticle-based delivery or chemical modifications, are being explored [, ].
Q19: What in vitro models have been used to study the activity of Conantokin G?
A19: Researchers have employed various in vitro models, including primary neuronal cultures, cell lines expressing recombinant NMDA receptors, and brain slice preparations, to investigate the pharmacological effects of Conantokin G [, , , , , ].
Q20: What in vivo models have been used to evaluate the therapeutic potential of Conantokin G?
A20: Conantokin G has shown promise in preclinical studies using animal models of stroke, epilepsy, and neuropathic pain. These models have demonstrated its neuroprotective effects and potential for treating various neurological disorders [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.